

# Core Chemical and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trioctylamine-d6*

Cat. No.: *B15558407*

[Get Quote](#)

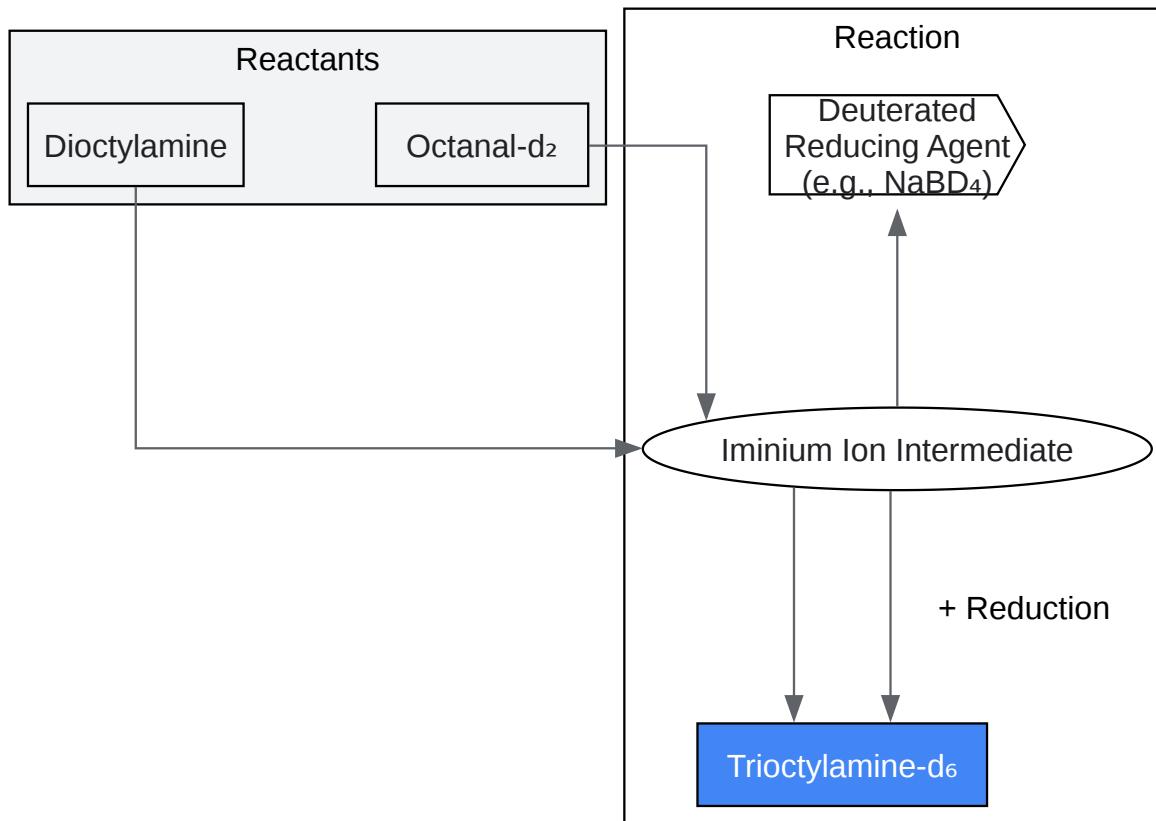
The properties of **Trioctylamine-d6** are expected to be very similar to those of Trioctylamine, with the primary difference being its molecular weight due to the presence of deuterium atoms.

[1] The exact mass will vary depending on the number and position of the deuterium atoms.

This guide considers a hypothetical **Trioctylamine-d6** where six hydrogen atoms have been replaced by deuterium ( $C_{24}H_{45}D_6N$ ).[1]

Table 1: Comparison of Physicochemical Properties

| Property          | Trioctylamine<br>(CAS: 1116-76-3)                                                                                                                     | Trioctylamine-d6<br>(Predicted)                      | Reference(s)                                                |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>24</sub> H <sub>51</sub> N                                                                                                                     | C <sub>24</sub> H <sub>45</sub> D <sub>6</sub> N     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 353.67 g/mol                                                                                                                                          | Approx. 359.71 g/mol                                 | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance        | Colorless to pale yellow liquid                                                                                                                       | Colorless to pale yellow liquid                      | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Boiling Point     | 365-367 °C at 1 atm                                                                                                                                   | Expected to be very similar to<br>Trioctylamine      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point     | -34 °C to -39 °C                                                                                                                                      | Expected to be very similar to<br>Trioctylamine      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Density           | ~0.81 g/cm <sup>3</sup> at 20 °C                                                                                                                      | Expected to be slightly higher than<br>Trioctylamine | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Solubility        | Insoluble in water;<br>soluble in chloroform,<br>alcohols, ethers. <a href="#">[1]</a> <a href="#">[2]</a><br><a href="#">[4]</a> <a href="#">[5]</a> | Expected to be very similar to<br>Trioctylamine      | <a href="#">[1]</a>                                         |
| Stability         | Air sensitive; stable<br>under normal<br>conditions. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                                      | Expected to be very similar to<br>Trioctylamine      |                                                             |


## Synthesis of Trioctylamine-d6

A specific, documented synthesis protocol for **Trioctylamine-d6** is not readily available in published literature.[\[1\]](#)[\[7\]](#) However, a plausible synthetic route can be extrapolated from general methods for deuterating amines, such as reductive amination or N-alkylation.[\[1\]](#)[\[7\]](#)

## Proposed Synthetic Pathway: Reductive Amination

One potential pathway involves the reaction of dioctylamine with a deuterated octyl-containing electrophile or the reductive amination of a deuterated aldehyde with dioctylamine using a

deuterated reducing agent.[1][7]



[Click to download full resolution via product page](#)

Caption: A plausible reductive amination pathway for the synthesis of **Trioctylamine-d6**.[7]

## Experimental Protocol: Hypothetical Reductive Amination

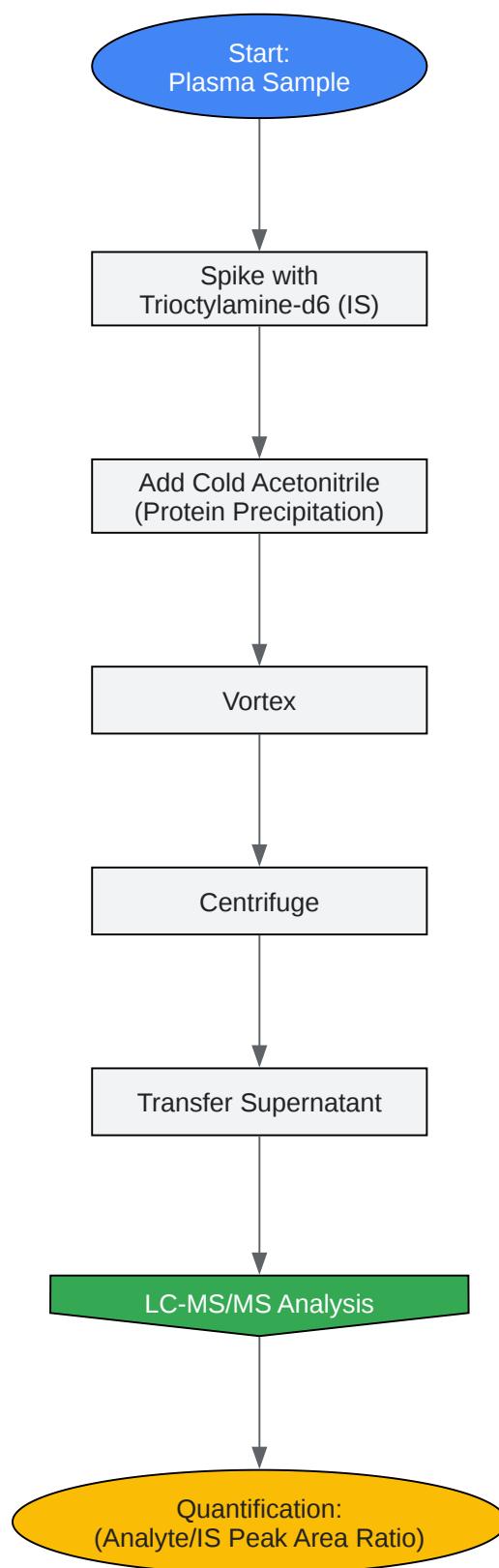
The following is a hypothetical protocol derived from established chemical principles.[7]

- **Dissolution:** Dissolve Diethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol-d4) under an inert atmosphere.
- **Aldehyde Addition:** Cool the solution to 0°C and add Octanal-d2 (1.1 equivalents) dropwise.

- Iminium Formation: Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the iminium ion intermediate.
- Reduction: Cool the mixture back to 0°C and slowly add a solution of a deuterated reducing agent, such as sodium borodeuteride (1.5 equivalents), in methanol-d4.
- Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic phase, and purify the crude product using column chromatography or distillation under high vacuum to yield **Trioctylamine-d6**.

## Applications in Research and Drug Development

The primary application of **Trioctylamine-d6** is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).<sup>[1][8][9]</sup> Its key advantage is that it behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization, but is easily distinguished by its mass.<sup>[8][9]</sup> This allows for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.<sup>[1]</sup>


Table 2: Potential Applications of **Trioctylamine-d6**

| Application Area        | Description                                                                                                                                       | Reference(s)         |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Pharmacokinetic Studies | As an internal standard for the quantification of drugs or metabolites containing a trioctylamine moiety in biological matrices.                  | <a href="#">[1]</a>  |
| Metabolic Profiling     | To accurately measure the levels of endogenous compounds that are structurally similar to trioctylamine.                                          | <a href="#">[1]</a>  |
| Environmental Analysis  | For the precise quantification of Trioctylamine or related compounds as environmental contaminants.                                               | <a href="#">[1]</a>  |
| Process Chemistry       | To monitor the efficiency of extraction processes that utilize Trioctylamine by spiking samples with a known amount of the deuterated standard.   | <a href="#">[1]</a>  |
| Mechanistic Studies     | To investigate kinetic isotope effects in reactions involving Trioctylamine, such as metal extraction, to gain insights into reaction mechanisms. | <a href="#">[10]</a> |

## Experimental Protocols

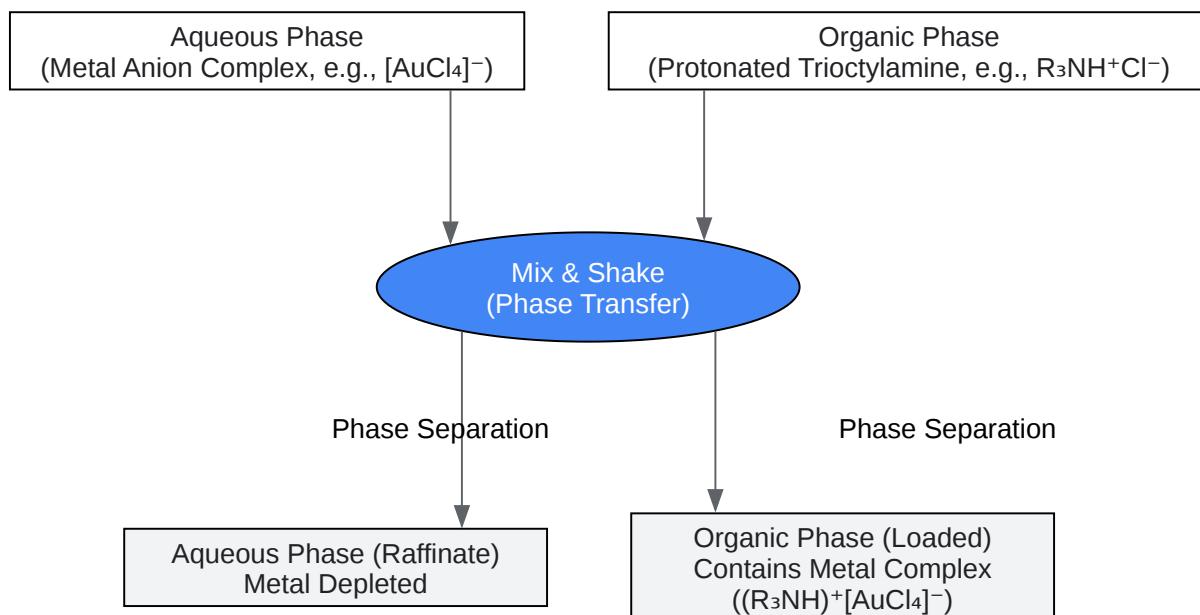
### Protocol: Quantitative Analysis by LC-MS/MS using Trioctylamine-d6 as an Internal Standard

This section details a representative method for the determination of an analyte (e.g., Trioctylamine) in a biological matrix like plasma.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.[8]


## Methodology:

- Sample Preparation (Protein Precipitation):
  - To 100 µL of a plasma sample, add 20 µL of the **Trioctylamine-d6** internal standard working solution (e.g., 50 ng/mL).[9]
  - Add 300 µL of cold acetonitrile to precipitate proteins.[9]
  - Vortex the mixture for 1 minute to ensure thorough mixing.[9]
  - Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
  - Carefully transfer the supernatant to a clean vial for analysis.[9]
- Liquid Chromatography (LC) Conditions:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
  - Mobile Phase A: 0.1% formic acid in water.[9]
  - Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
  - Flow Rate: 0.4 mL/min.[9]
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.[9]
  - Injection Volume: 5 µL.[9]
- Tandem Mass Spectrometry (MS/MS) Detection:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).[11]
  - Detection: Multiple Reaction Monitoring (MRM).[8]
  - MRM Transition (Hypothetical): For **Trioctylamine-d6**, a potential transition would be from a precursor ion (Q1) of m/z 359.7 to a specific product ion (Q3), which must be determined

empirically.[11] The corresponding transition for the non-deuterated analyte would also be monitored.

## Protocol: Metal Extraction using Trioctylamine

Trioctylamine is a highly effective extractant for various metals.[10] When protonated by an acid, it forms an ammonium salt that functions as a liquid anion exchanger, extracting anionic metal complexes from aqueous solutions.[10] The following protocol for gold extraction can be adapted for mechanistic studies using **Trioctylamine-d6**.



[Click to download full resolution via product page](#)

Caption: Principle of metal extraction via anion exchange with protonated Trioctylamine.[10]

Methodology for Gold(III) Extraction:

- Preparation of the Organic Phase:

- Dissolve a known concentration of Trioctylamine in a suitable organic diluent (e.g., toluene).[10]
- Prepare the active extractant (ionic liquid A327H<sup>+</sup>Cl<sup>-</sup>) by reacting the Trioctylamine solution with a 1 M hydrochloric acid solution.[10]
- Extraction Procedure:
  - Prepare an aqueous feed solution containing a known concentration of gold(III) in hydrochloric acid (e.g.,  $5.1 \times 10^{-5}$  M Au(III) in 4 M HCl).[10]
  - In a separatory funnel, mix equal volumes of the organic and aqueous phases.[10]
  - Shake the funnel vigorously for a predetermined time (e.g., 10 minutes) to reach equilibrium.[10]
  - Allow the phases to separate completely.[10]
- Analysis:
  - Collect the aqueous phase (raffinate) and the organic phase (loaded solvent).[10]
  - Determine the concentration of the metal ion remaining in the aqueous phase using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis to calculate the extraction efficiency.[10]

## Stability and Storage

While specific stability data for **Trioctylamine-d6** is not available, recommendations can be made based on the properties of the non-deuterated form and general principles for deuterated compounds.[6][12] Trioctylamine is air-sensitive and should be stored accordingly.[2][4]

Table 3: Recommended Storage Conditions

| Form          | Storage Temperature     | Recommended Duration | Recommendations                                                                                           | Reference(s) |
|---------------|-------------------------|----------------------|-----------------------------------------------------------------------------------------------------------|--------------|
| Neat Compound | 2-8°C<br>(Refrigerated) | Long-term            | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., Argon or Nitrogen). | [2][5][13]   |
| In Solution   | -20°C to -80°C          | Up to 6 months       | Prepare aliquots in a suitable dry solvent to avoid repeated freeze-thaw cycles.                          | [12]         |

## Safety and Handling

No specific Safety Data Sheet (SDS) is available for **Trioctylamine-d6**.<sup>[1]</sup> It should be handled with the same precautions as non-deuterated Trioctylamine, which is a hazardous substance.

<sup>[1]</sup> Always consult the SDS for Trioctylamine (CAS 1116-76-3) before handling and work in a well-ventilated fume hood.<sup>[14][15]</sup>

Table 4: Hazard Information for Trioctylamine

| Hazard                 | Description                                                     | Precautionary Measures                                                                                            | Reference(s) |
|------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| Skin Irritation        | Causes skin irritation.                                         | Wear protective gloves and clothing.                                                                              | [1][2][15]   |
| Eye Irritation         | Causes serious eye irritation.                                  | Wear eye and face protection.                                                                                     | [1][2][15]   |
| Respiratory Irritation | May cause respiratory irritation.                               | Use in a well-ventilated area or with respiratory protection.                                                     | [1][2][15]   |
| Reproductive Toxicity  | May damage fertility or the unborn child.                       | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [1][2]       |
| Organ Damage           | Causes damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.                              | [1][2]       |
| Aquatic Toxicity       | Very toxic to aquatic life with long-lasting effects.           | Avoid release to the environment.                                                                                 | [1][2]       |

## Conclusion

**Trioctylamine-d6** is a valuable analytical tool, primarily serving as a gold-standard internal standard for mass spectrometry-based quantification.<sup>[8]</sup> While specific experimental data for the deuterated form is limited, its properties can be reliably predicted from its non-deuterated analogue.<sup>[1]</sup> The protocols and data presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals to effectively utilize **Trioctylamine-d6** in their analytical and research applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Trioctylamine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 3. Trioctylamine | C24H51N | CID 14227 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. TRIOCTYLAMINE - Ataman Kimya [[atamanchemicals.com](http://atamanchemicals.com)]
- 5. Trioctylamine | lookchem [[lookchem.com](http://lookchem.com)]
- 6. Trioctylamine Supplier | Tertiary C8 Amine for Extraction Use [[sx-chem.ltd](http://sx-chem.ltd)]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. 三辛胺 98% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 14. [merckmillipore.com](http://merckmillipore.com) [merckmillipore.com]
- 15. [cdhfinechemical.com](http://cdhfinechemical.com) [cdhfinechemical.com]
- To cite this document: BenchChem. [Core Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558407#trioctylamine-d6-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)